molecular formula C16H20ClN5O2 B14044854 tert-Butyl 4-(8-chloropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate

tert-Butyl 4-(8-chloropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B14044854
M. Wt: 349.81 g/mol
InChI Key: NHBAKFQKZGJUBH-UHFFFAOYSA-N
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Description

4-(8-chloro-pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido[3,4-d]pyrimidine core, a piperazine ring, and a tert-butyl ester group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-chloro-pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrido[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[3,4-d]pyrimidine core.

    Introduction of the Chlorine Atom: The chlorine atom is introduced at the 8-position of the pyrido[3,4-d]pyrimidine ring through a halogenation reaction.

    Attachment of the Piperazine Ring: The piperazine ring is attached to the pyrido[3,4-d]pyrimidine core through a nucleophilic substitution reaction.

    Formation of the Tert-Butyl Ester Group: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment and purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(8-chloro-pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-(8-chloro-pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its ability to interact with specific biological targets.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.

    Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(8-chloro-pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The exact molecular pathways involved depend on the specific biological context and the target of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(8-chloro-pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and its potential to interact with a wide range of biological targets. This makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C16H20ClN5O2

Molecular Weight

349.81 g/mol

IUPAC Name

tert-butyl 4-(8-chloropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H20ClN5O2/c1-16(2,3)24-15(23)22-8-6-21(7-9-22)14-11-4-5-18-13(17)12(11)19-10-20-14/h4-5,10H,6-9H2,1-3H3

InChI Key

NHBAKFQKZGJUBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2C=CN=C3Cl

Origin of Product

United States

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